4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine
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Overview
Description
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two prop-2-enyl groups attached to the thiazole ring
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl groups .
Chemical Reactions Analysis
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition studies.
Medicine: Preliminary studies suggest that it may possess antimicrobial and anticancer properties, warranting further research into its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine can be compared to other thiazole derivatives, such as:
4-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the prop-2-enyl groups, resulting in different chemical reactivity and biological activity.
4-(4-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-imine:
4-(4-chlorophenyl)-N,3-bis(ethyl)-1,3-thiazol-2-imine: Substitution of prop-2-enyl groups with ethyl groups alters the compound’s steric and electronic properties, leading to different reactivity and biological effects.
Biological Activity
The compound 4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a thiazole ring substituted with a chlorophenyl group and two prop-2-enyl groups. The synthesis typically involves the condensation of appropriate thiazole precursors with aldehydes or ketones under acidic conditions.
Table 1: Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄ClN₃S |
Molecular Weight | 293.79 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Pseudomonas aeruginosa | 0.050 |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans and Aspergillus niger . The antifungal effectiveness was evaluated using disk diffusion methods, showing significant inhibition zones.
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration through cell membranes.
Case Studies
- Antimicrobial Screening : A study conducted by El-Sawah et al. (2024) evaluated various thiazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : Another investigation assessed the efficacy of this compound in animal models of infection. Results showed a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N,3-bis(prop-2-enyl)-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-3-9-17-15-18(10-4-2)14(11-19-15)12-5-7-13(16)8-6-12/h3-8,11H,1-2,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYXQRRKXXDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.